molecular formula C22H19FN2O5 B2953189 2-(4-fluorophenyl)-8-methoxy-3-(3-methoxypropyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione CAS No. 896812-49-0

2-(4-fluorophenyl)-8-methoxy-3-(3-methoxypropyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione

Cat. No.: B2953189
CAS No.: 896812-49-0
M. Wt: 410.401
InChI Key: FIJOXGUUHFGGBX-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-8-methoxy-3-(3-methoxypropyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a useful research compound. Its molecular formula is C22H19FN2O5 and its molecular weight is 410.401. The purity is usually 95%.
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Scientific Research Applications

Synthesis Methods

Research on compounds structurally related to 2-(4-fluorophenyl)-8-methoxy-3-(3-methoxypropyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione has focused on developing novel synthesis methods that offer advantages in terms of yield, purity, and applicability to a range of derivatives. A novel method for synthesizing 1,5-dihydro-2H-chromeno[2,3-d]pyrimidine-2,4(3H)-diones, which are chemically related to the target compound, involves the use of o-hydroxybenzyl alcohols, Mannich base, and quaternary ammonium salt as precursors. This method provides a flexible approach to producing a variety of substituted chromenopyrimidinones under reflux conditions in acetic acid, offering potential pathways for the synthesis of the target compound and its analogs (Osyanin et al., 2014).

Antimicrobial Activity

Chromenopyrimidinone derivatives, including those related to the target compound, have been synthesized and evaluated for their antimicrobial properties. For instance, 8,9-dihydro-2-(2-oxo-2H-chromen-3-yl)-5-aryl-3H-chromeno[2,3-d]pyrimidine-4,6(5H,7H)-diones demonstrated in vitro antimicrobial activity against various bacterial and fungal strains. These findings suggest that structurally similar compounds, such as this compound, could possess valuable antimicrobial properties worthy of further investigation (Banothu & Bavanthula, 2012).

Novel Heteroannulated Compounds

The synthesis and antimicrobial evaluation of novel heteroannulated compounds featuring chromenopyridopyrimidines have been explored. These studies provide insights into the structural features contributing to antimicrobial efficacy, offering a foundation for the development of new compounds with enhanced biological activities. Such research underscores the potential of chromenopyrimidinone derivatives in the design of new antimicrobial agents, highlighting the relevance of the target compound in medicinal chemistry (Allehyani, 2022).

Crystal Structure Analysis

The crystal structure analysis of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones has been conducted to understand the molecular interactions and packing patterns that may influence the biological activity and solubility of these compounds. Such studies are crucial for the rational design of new derivatives with optimized properties for drug development and other applications (Trilleras et al., 2009).

Fluorophore Development

3-Formylpyrazolo[1,5-a]pyrimidines, which share structural features with the target compound, have been utilized as intermediates for the synthesis of functional fluorophores. These fluorophores exhibit significant fluorescence intensity and quantum yields, suggesting potential applications in bioimaging and molecular probes. The development of such fluorophores underscores the versatility of pyrimidine derivatives in creating functional materials for scientific research (Castillo et al., 2018).

Properties

IUPAC Name

2-(4-fluorophenyl)-8-methoxy-3-(3-methoxypropyl)chromeno[2,3-d]pyrimidine-4,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN2O5/c1-28-11-3-10-25-20(13-4-6-14(23)7-5-13)24-21-18(22(25)27)19(26)16-9-8-15(29-2)12-17(16)30-21/h4-9,12H,3,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIJOXGUUHFGGBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1C(=NC2=C(C1=O)C(=O)C3=C(O2)C=C(C=C3)OC)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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